
1-(5-Fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole
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Overview
Description
1-(5-Fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 5-fluoro-2-methylbenzyl group and an iodine atom
Preparation Methods
The synthesis of 1-(5-Fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 5-fluoro-2-methylbenzyl intermediate: This step involves the fluorination of 2-methylbenzyl compounds using fluorinating agents.
Iodination of the pyrazole ring: The pyrazole ring is iodinated using iodine or iodine monochloride under specific reaction conditions.
Coupling reaction: The 5-fluoro-2-methylbenzyl intermediate is then coupled with the iodinated pyrazole ring using a suitable coupling reagent, such as a palladium catalyst, to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
1-(5-Fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(5-Fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole can be compared with other similar compounds, such as:
1-(5-Fluoro-2-methylbenzyl)-4-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and applications.
1-(5-Fluoro-2-methylbenzyl)-4-bromo-1H-pyrazole:
1-(5-Fluoro-2-methylbenzyl)-4-hydroxy-1H-pyrazole: Features a hydroxyl group, which can significantly alter its chemical behavior and biological activity.
Properties
IUPAC Name |
1-[(5-fluoro-2-methylphenyl)methyl]-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FIN2/c1-8-2-3-10(12)4-9(8)6-15-7-11(13)5-14-15/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLZKIQTYFWOEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CN2C=C(C=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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